molecular formula C15H11BrFN3 B12048835 1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12048835
M. Wt: 332.17 g/mol
InChI Key: WSGKBKVRJRTTDL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on another phenyl ring, attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The introduction of the bromine and fluorine atoms can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to reduce the pyrazole ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce dehalogenated pyrazoles.

Scientific Research Applications

1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 1-(4-Bromophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl rings. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11BrFN3

Molecular Weight

332.17 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(4-fluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11BrFN3/c16-11-3-7-13(8-4-11)20-15(18)14(9-19-20)10-1-5-12(17)6-2-10/h1-9H,18H2

InChI Key

WSGKBKVRJRTTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)F

Origin of Product

United States

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